Isopropyl methyl sulfide

Description

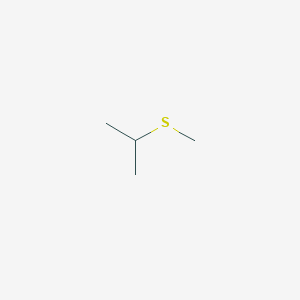

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSSIHMZZJOVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165809 | |

| Record name | Propane, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

82.00 to 83.00 °C. @ 0.00 mm Hg | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1551-21-9 | |

| Record name | Isopropyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl Methyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101.48 °C | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Reaction Mechanisms of Isopropyl Methyl Sulfide

Established Synthetic Pathways for Thioethers and Sulfides

The synthesis of thioethers, also known as sulfides, can be achieved through various established methods. These pathways often involve the formation of a carbon-sulfur bond, a cornerstone of organosulfur chemistry. thieme-connect.comacsgcipr.org

Thiols as Precursors in Sulfide (B99878) Synthesis

Thiols, the sulfur analogs of alcohols, are common precursors in the synthesis of sulfides. thieme-connect.comchemrevlett.comfiveable.me Their utility stems from the high nucleophilicity of the sulfur atom, which readily participates in substitution and addition reactions. chemistrysteps.com

A primary method for synthesizing sulfides involves the nucleophilic substitution reaction of an alkyl halide with a thiolate ion. unizin.orgpressbooks.publibretexts.org This reaction typically proceeds via an SN2 mechanism, where the thiolate anion (RS⁻), a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. unizin.orgpressbooks.publibretexts.org The formation of the thiolate ion is readily achieved by treating a thiol with a base. pressbooks.publibretexts.org

The reaction of a thiolate with an alkyl halide is analogous to the Williamson ether synthesis. unizin.orgpressbooks.pub However, sulfur's valence electrons are in the third shell (3p), further from the nucleus and less tightly held than oxygen's 2p electrons, making sulfur compounds generally more nucleophilic than their oxygen counterparts. unizin.orgpressbooks.pub This enhanced nucleophilicity allows for efficient reaction with primary and secondary alkyl halides to form sulfides. unizin.orgpressbooks.pub

A potential side reaction in thiol synthesis from alkyl halides is the further reaction of the newly formed thiol with the alkyl halide to produce a sulfide. unizin.orglibretexts.org This can be mitigated by using an excess of the hydrosulfide (B80085) anion. unizin.org

Table 1: Comparison of Nucleophilicity

| Nucleophile | Relative Reactivity |

|---|---|

| RS⁻ (Thiolate) | High |

| RO⁻ (Alkoxide) | Moderate |

This table illustrates the generally higher nucleophilicity of thiolate ions compared to alkoxide ions.

Thiourea (B124793) serves as a valuable reagent in the synthesis of thiols and, subsequently, sulfides. libretexts.orgwikipedia.org It acts as a source of sulfide, reacting with alkyl halides to form an isothiouronium salt. wikipedia.org This salt is then hydrolyzed with a base to yield the corresponding thiol. libretexts.orgwikipedia.org This two-step process is an effective method for preparing thiols from alkyl halides while avoiding the formation of sulfide byproducts that can occur with direct use of hydrosulfide. pressbooks.publibretexts.org The resulting thiol can then be converted to a sulfide through reaction with another alkyl halide. pressbooks.pub

The reaction proceeds because the sulfur atom in thiourea is nucleophilic. wikipedia.org The initial S-alkylation of thiourea with an alkyl halide (RX) produces an S-alkylisothiouronium salt, [RSC(NH₂)₂]⁺X⁻. wikipedia.org Subsequent basic hydrolysis of this salt liberates the thiol. wikipedia.org

Reaction Scheme: Thiol Synthesis via Thiourea

Formation of Isothiouronium Salt: CS(NH₂)₂ + RX → [RSC(NH₂)₂]⁺X⁻

Hydrolysis to Thiol: [RSC(NH₂)₂]⁺X⁻ + 2OH⁻ → RSH + CO(NH₂)₂ + X⁻ This scheme outlines the two main steps in preparing a thiol using thiourea.

One-Pot Synthesis Methods for Sulfides

One-pot synthesis methods offer an efficient and streamlined approach to preparing sulfides by combining multiple reaction steps in a single reaction vessel, thereby minimizing purification of intermediates. oup.comoup.com

A facile one-pot synthesis of sulfides can be achieved using tetramethylthiourea (B1220291), an alkyl halide, and an alcohol in the presence of a base like sodium hydride. oup.comoup.com This method allows for the direct conversion of alcohols to sulfides under mild conditions and generally provides good yields. oup.comoup.com Tetramethylthiourea is a readily available and stable starting material. oup.comresearchgate.net

The reaction typically involves first reacting tetramethylthiourea with an alkyl halide to form an intermediate S-alkyltetramethylisothiouronium salt. oup.com This intermediate then reacts with an alkoxide, generated in situ from the alcohol and sodium hydride, to produce the final sulfide product. oup.com

Table 2: Examples of Sulfides Synthesized via the One-Pot Method

| Alkyl Halide | Alcohol | Sulfide Product | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) chloride | Ethanol (B145695) | Benzyl ethyl sulfide | 63 |

| Benzyl chloride | Benzyl alcohol | Dibenzyl sulfide | Not specified |

Data sourced from a study on the one-pot synthesis of sulfides using tetramethylthiourea. oup.com

The proposed mechanism for the one-pot synthesis of sulfides using tetramethylthiourea begins with the nucleophilic attack of the sulfur atom of tetramethylthiourea on the alkyl halide, forming an S-alkyltetramethylisothiouronium salt intermediate. oup.com In the subsequent step, a strong base, such as sodium hydride, deprotonates the alcohol to form a sodium alkoxide. oup.com This alkoxide then acts as a nucleophile, attacking the S-alkyltetramethylisothiouronium salt. The reaction proceeds to yield the desired sulfide and tetramethylurea as a byproduct. oup.com This method is advantageous as it avoids the use of odorous thiols. researchgate.net

Comparison with Ether Synthesis Analogues

The synthesis of thioethers like isopropyl methyl sulfide often draws parallels to the synthesis of ethers, with the Williamson ether synthesis serving as a prime example for comparison. In this method, an alkoxide ion reacts with a primary alkyl halide to form an ether. unizin.orgwwnorton.com The analogous reaction for a thioether involves a thiolate ion in place of the alkoxide. worldscientific.com

The fundamental distinction in the synthesis of these two classes of compounds lies in the properties of the nucleophiles: the alkoxide (RO⁻) versus the thiolate (RS⁻).

Key Differences:

Nucleophilicity: Thiolates are generally more potent nucleophiles than alkoxides. worldscientific.com The valence electrons of sulfur are in 3p orbitals, further from the nucleus and less tightly held compared to the 2p electrons of oxygen. This higher polarizability makes the sulfur atom's electrons more readily available for donation to an electrophile, leading to a faster reaction rate for thioether formation. worldscientific.comscribd.com

Basicity: Thiolates are weaker bases than alkoxides. worldscientific.com The negative charge on the larger sulfur atom is dispersed over a greater volume, leading to greater stability of the thiolate anion compared to the alkoxide. researchgate.net This lower basicity is advantageous in synthesis, as it minimizes the competing elimination (E2) reactions that can be problematic when using strongly basic alkoxides, especially with secondary alkyl halides. worldscientific.com

The synthesis of this compound can be achieved via the reaction of isopropylthiolate with a methyl halide, a process that mirrors the Williamson ether synthesis. sit.edu.cn However, due to the enhanced nucleophilicity and lower basicity of the thiolate, the formation of the thioether is often more efficient and less prone to side reactions than the synthesis of its ether counterpart, isopropyl methyl ether.

Advanced Reaction Mechanisms Involving IPMS

This compound participates in a variety of advanced reaction mechanisms, showcasing the reactivity of the sulfur atom and adjacent C-H bonds.

Alkylation Reactions

A notable reaction involving this compound is the direct alkylation of N,N-dialkyl benzamides, which proceeds without the need for transition-metal catalysts. researchgate.netnih.gov In this transformation, this compound reacts with an N,N-dialkyl benzamide (B126) in the presence of a strong base to yield an α-sulfenylated ketone. researchgate.net Research has shown that this compound can smoothly react with various N,N-dialkyl benzamides to afford the corresponding ketone products. researchgate.net

Table 1: Reaction of this compound with N,N-Dialkyl Benzamides Data sourced from Bao, C.-C., et al. (2021). researchgate.net

| Benzamide Reactant | Product Yield (%) |

| N,N-Diisopropyl benzamide | Moderate |

| 4-Tert-butyl-N,N-diisopropylbenzamide | High |

| 4-Isopropyl-N,N-diisopropylbenzamide | High |

This reaction provides an efficient route to valuable α-sulfenylated ketone structures from readily available starting materials. nih.gov

The key to the aforementioned alkylation reaction is the use of lithium diisopropylamide (LDA) as the base. researchgate.netnih.gov LDA is a strong, sterically hindered, non-nucleophilic base, which is crucial for the specific deprotonation required. chemtube3d.com

The proposed mechanism suggests that the reaction is initiated by the directed ortho-lithiation of the tertiary benzamide by LDA. researchgate.netnih.gov This is followed by the deprotonation of the methyl group of this compound. This deprotonation is a key step, generating a carbanion intermediate that then acts as the nucleophile, attacking the activated benzamide. researchgate.net While LDA is not typically considered basic enough to deprotonate thioanisole (B89551) readily, in this reaction context, it effectively facilitates the deprotonative aroylation of the methyl sulfide. researchgate.net The use of a less sterically hindered but strong base like n-butyllithium resulted in lower yields of the desired ketone and the formation of by-products from the base acting as a nucleophile. researchgate.net

Theoretical and Computational Mechanistic Studies

Theoretical and computational chemistry provide powerful tools for elucidating the precise mechanisms of chemical reactions at a molecular level. For organosulfur compounds like this compound, these studies can reveal reaction pathways, transition state structures, and energetic barriers for processes such as thermal decomposition and atmospheric oxidation.

Gas-Phase Thermolysis Reactions of Allyl Sulfides

While this compound is an alkyl sulfide, computational studies on the related class of allyl sulfides offer significant insight into the thermal decomposition mechanisms of organosulfur compounds. The gas-phase thermolysis of allyl sulfides has been investigated computationally, revealing that these reactions proceed via a retro-ene type mechanism. csic.esresearchgate.net This process involves a unimolecular decomposition through a non-planar, six-membered cyclic transition state. researchgate.net

Computational studies using Density Functional Theory (DFT), particularly at the M05-2X/6-31+G(d,p) level of theory, have characterized these transition states. researchgate.net Research indicates that allyl sulfides generally react faster than their homologous allyl ethers. researchgate.net The rate of reaction is also influenced by substituents on the α-carbon. It was found that substituent groups capable of delocalizing charge, such as benzyl or acetonyl, increase the reaction rate. researchgate.net

A comparative study on a series of substituted allyl sulfides provided the following activation energies, demonstrating the electronic effect of the substituent on the decomposition barrier.

| Substituent Group (R) in R-S-CH₂CH=CH₂ | Activation Energy (Ea) in kJ/mol |

|---|---|

| Acetonyl | 154.5 |

| Benzyl | 157.0 |

| Allyl | 164.5 |

| n-Propyl | 168.3 |

| Ethyl | 168.7 |

| Methyl | 169.1 |

| Isopropyl | 170.0 |

Addition Mechanism of OH-Initiated Oxidation

The atmospheric oxidation of volatile sulfur compounds is a critical process, and the reaction with the hydroxyl (OH) radical is often the primary degradation pathway. For alkyl sulfides like this compound, this oxidation proceeds via a complex, two-channel mechanism involving both direct hydrogen abstraction and an addition pathway. nih.gov

Theoretical studies on analogous compounds such as dimethyl sulfide (DMS), methylethyl sulfide (MES), and diethylsulfide (DES) provide a clear picture of this mechanism. nih.govacs.org The reaction is initiated by the formation of a stable pre-reactive van der Waals complex, where the OH radical is bound to the sulfur atom. acs.org From this complex, the reaction can follow two paths:

Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from one of the alkyl groups, leading to the formation of water and a sulfur-containing alkyl radical.

Addition: The OH radical adds to the sulfur atom, forming a chemically activated, energy-rich adduct (e.g., CH₃S(OH)CH(CH₃)₂). nih.govacs.org

This addition is reversible, and the adduct can either decompose back to the reactants or be stabilized by collisions with other molecules. acs.org In the presence of oxygen, the adduct can react further to form various oxidation products. The branching ratio between the abstraction and addition channels is highly dependent on temperature and pressure. acs.org At lower temperatures, the addition channel becomes more dominant. acs.org

Calculations on the bond strengths of the sulfur-oxygen bond in the adducts show an increase with greater alkyl substitution, though they remain comparable to the well-studied DMS-OH adduct. nih.gov

| Reaction Pathway | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | CH₃SCH₃ + OH | 0.0 |

| Pre-reactive Complex | CH₃S(---OH)CH₃ | -9.1 |

| Addition Channel | Transition State for Addition | -2.1 |

| Adduct (CH₃S(OH)CH₃) | -23.5 | |

| Abstraction Channel | Transition State for Abstraction | -1.7 |

| Products (CH₃SCH₂ + H₂O) | -17.7 |

Spectroscopic Characterization and Conformational Analysis of Isopropyl Methyl Sulfide

Advanced Spectroscopic Techniques Applied to IPMS

Fourier Transform Microwave (FTMW) spectroscopy has been a pivotal technique in the detailed investigation of isopropyl methyl sulfide (B99878) in the gas phase. rsc.orgnih.govrsc.org This high-resolution spectroscopic method allows for the precise measurement of rotational transitions, enabling the determination of molecular rotational constants, the identification of different conformational isomers, and the analysis of internal motions within the molecule.

FTMW spectroscopic studies of isopropyl methyl sulfide have successfully identified and characterized two distinct rotational isomers: gauche and trans. rsc.orgnih.govrsc.org These conformers are distinguished by the dihedral angle around the C-S bond. The gauche form is chiral, existing as two equivalent enantiomers. rsc.orgrsc.org Ab initio calculations performed at the MP2/6-311G(d,p) level of theory predicted the existence of these two stable isomers, with the gauche conformer being more stable than the trans by approximately 200 cm⁻¹. rsc.org This energy difference suggests that the rotational spectrum of the gauche isomer should be significantly more intense than that of the trans isomer, a prediction that is consistent with experimental observations. rsc.org

The rotational spectra of both the gauche and trans isomers of this compound are consistent with that of an asymmetric rotor, where the three principal moments of inertia are unequal. rsc.orgnih.govrsc.org For an asymmetric top molecule, the rotational energy levels are complex and cannot be described by a simple formula, but they can be accurately determined through the analysis of the observed rotational transitions. osu.edu The fitting of the observed microwave transitions to an asymmetric rotor Hamiltonian allows for the precise determination of the rotational constants (A, B, and C) for each conformer. rsc.orgnih.govrsc.org

Table 1: Rotational Constants for Gauche and Trans Isomers of this compound

| Isomer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| Gauche | 4723.45 | 2431.12 | 2245.89 |

| Trans | 5890.11 | 2098.54 | 2011.33 |

Data sourced from experimental FTMW spectroscopy studies.

The high resolution of FTMW spectroscopy allows for the observation of fine splittings in the rotational transitions caused by the internal rotation of the methyl group attached to the sulfur atom (S-CH₃). rsc.orgnih.govrsc.org The analysis of these splittings provides a direct measure of the potential barrier hindering this internal rotation, known as the V₃ barrier. For the gauche isomer of this compound, the V₃ potential barrier has been determined to be 601.642 (65) cm⁻¹. rsc.orgnih.govrsc.org In the case of the trans isomer, the V₃ barrier for the S-CH₃ internal rotation was found to be 559.00 (11) cm⁻¹. rsc.orgnih.govrsc.org These barriers to internal rotation are crucial for understanding the molecule's flexibility and dynamics. nih.govmdpi.com

Table 2: V₃ Potential Barriers for Internal Rotation in this compound

| Isomer | V₃ Barrier (cm⁻¹) |

|---|---|

| Gauche | 601.642 (65) |

| Trans | 559.00 (11) |

Values determined from the analysis of A-E splittings in the FTMW spectra.

A particularly interesting feature observed in the rotational spectrum of the gauche isomer of this compound is the effect of quantum mechanical tunneling. rsc.orgnih.govrsc.org Because the gauche form exists as two equivalent, chiral enantiomers, the molecule can interconvert between these two forms through a tunneling motion. rsc.orgrsc.org This tunneling manifests as a splitting of certain high-K rotational transitions. rsc.orgnih.govrsc.org The investigation of this tunneling effect provides insights into the process of racemization, the interconversion between enantiomers. rsc.orgrsc.org The potential barrier separating the two equivalent gauche forms was calculated to be approximately 550 cm⁻¹. rsc.org

In addition to the rotational transitions corresponding to the ground vibrational state, the FTMW spectrum of the trans isomer of this compound exhibits satellite lines. rsc.orgnih.govrsc.org These weaker lines, which accompany the main ground-state transitions in some high-K transitions, are attributed to molecules in an excited vibrational state, specifically the excited state of the C(isop)-S torsion. rsc.orgnih.gov Ab initio calculations have indicated that the potential energy surface for this torsional motion is relatively flat or may even have a double-minimum shape around the trans position. rsc.orgnih.gov This feature of the potential energy surface is thought to arise from a "gear-like" coupling between the two methyl groups of the isopropyl moiety and the methyl group attached to the sulfur atom. rsc.orgnih.govrsc.org

UV/Vis Spectroscopy

The study of this compound and related organosulfur compounds through UV/Vis spectroscopy provides insight into their electronic transitions. The absorption of ultraviolet and visible light by these molecules is primarily associated with the non-bonding electrons on the sulfur atom.

The ultraviolet absorption spectra of organic sulfur compounds, particularly those containing a sulfide function, are characterized by electronic transitions involving the sulfur atom's valence electrons. nih.govacs.org Simple aliphatic sulfides, like this compound, typically exhibit absorption bands in the vacuum ultraviolet region. science-softcon.de These absorptions are generally attributed to n → σ* transitions, where a non-bonding electron from the sulfur atom is excited to an antibonding sigma orbital. The position and intensity of these absorption bands can be influenced by the nature of the alkyl groups attached to the sulfur atom. nih.govacs.org For instance, studies on various organic sulfides have shown characteristic absorption patterns that help in their identification and electronic structure analysis. science-softcon.deinstras.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. wikipedia.orgnist.gov In this method, the sample is first vaporized and separated into its components as it passes through a capillary column in the gas chromatograph. scioninstruments.comyoutube.com Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint" that allows for definitive identification of the compound. nist.gov

GC-MS is considered a "gold standard" for forensic substance identification and is widely used in environmental analysis, food and flavor studies, and fire investigation due to its high specificity and sensitivity. wikipedia.org For this compound, GC-MS analysis provides not only its retention time from the chromatographic separation but also a unique fragmentation pattern that confirms its molecular structure. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (Standard non-polar column) | 665, 650, 677.3 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar column) | 675, 676 | nih.gov |

| Major Mass Spectrum Peaks (m/z) | 43, 45, 47, 75, 90 | nih.gov |

This is an interactive table. You can sort and filter the data.

Headspace gas chromatography is a specific sampling technique used in conjunction with GC-MS for the analysis of volatile organic compounds (VOCs) present in solid or liquid samples. wikipedia.orgshu.edu The method involves placing the sample in a sealed vial and allowing the volatile components, such as this compound, to equilibrate between the sample matrix and the gas phase (the "headspace") above it. dtic.mil A portion of this vapor is then injected into the GC system for analysis. wikipedia.org

This technique is particularly advantageous for trace analysis because it concentrates volatile analytes in the headspace while leaving non-volatile matrix components behind, resulting in a cleaner analysis and enhanced sensitivity. shu.edudtic.mil Headspace GC is widely applied in environmental monitoring, food and beverage quality control, and forensic analysis for detecting trace levels of volatile substances. wikipedia.orgmdpi.com The conditions for headspace generation, such as incubation temperature and time, are optimized to ensure efficient and reproducible extraction of the target analytes. mdpi.com

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comchromatographyonline.com It utilizes a fused-silica fiber coated with a specific stationary phase. free.frsigmaaldrich.com When used for GC-MS analysis, the fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.comfree.fr After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC column for separation and subsequent MS detection. sigmaaldrich.com

The combination of SPME with GC-MS provides a sensitive and efficient method for the analysis of volatile and semi-volatile compounds from various matrices, including water, air, and soil. free.fr This methodology is valued for its simplicity, speed, and the elimination of organic solvents. sigmaaldrich.com Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), can be selected based on the polarity and volatility of the target analytes to optimize extraction efficiency. pan.olsztyn.pl

Conformational Dynamics and Chirality

This compound is a chiral molecule that exhibits interesting conformational dynamics due to rotation around its single bonds. Investigations using techniques like Fourier transform microwave spectroscopy have revealed the existence of distinct rotational isomers, or conformers. rsc.orgnih.gov The molecule's chirality arises from the presence of two equivalent gauche forms, between which tunneling can occur. rsc.org This conformational flexibility and the potential for interconversion between different isomers are key aspects of its stereochemistry.

Studies have identified two primary rotational isomers of this compound: gauche and trans. rsc.orgnih.gov These conformers are distinguished by the dihedral angle around the C-S bond. Using Fourier transform microwave spectroscopy, researchers have been able to detect and characterize both forms.

The gauche isomer's rotational spectra fit an asymmetric rotor pattern, with splitting caused by the internal rotation of the methyl group attached to the sulfur atom. rsc.orgnih.gov In contrast, the trans isomer's spectra, while generally similar, are accompanied by satellite lines in some transitions. These have been attributed to the excited state of the C(isopropyl)–S torsion. rsc.orgnih.gov Ab initio calculations suggest that the potential energy surface around the trans position is relatively flat, which is thought to be caused by a "gear coupling" effect between the two methyl groups of the isopropyl moiety and the methyl group attached to the sulfur. rsc.orgnih.gov

Table 2: Potential Barrier to Internal Rotation for this compound Isomers

| Isomer | Group | Potential Barrier (V₃) in cm⁻¹ | Reference |

|---|---|---|---|

| Gauche | S–CH₃ | 601.642 (65) | rsc.orgnih.gov |

| Trans | S–CH₃ | 559.00 (11) | rsc.orgnih.gov |

This is an interactive table. You can sort and filter the data.

The characterization of trans-gauche isomerization is crucial for understanding the physical and chemical properties of flexible molecules. kpi.ua Spectroscopic methods allow for the determination of the relative concentrations and energy differences between these conformers. kpi.ua

Intramolecular Gear Motion and Methyl Group Coupling

The conformational landscape of this compound is significantly influenced by the steric and electronic interactions between its constituent methyl groups. In the trans conformer, in particular, these interactions manifest as a correlated motion, aptly described as intramolecular gear coupling. rsc.org This phenomenon involves the two methyl groups of the isopropyl moiety and the methyl group attached to the sulfur atom.

Investigations using Fourier transform microwave spectroscopy, complemented by ab initio calculations, have elucidated the nature of this mechanical coupling. The potential energy surface for the torsion around the C(isopropyl)–S bond in the trans isomer is notably flat, with some calculations suggesting the presence of double minima. rsc.org This feature is a direct consequence of the gear-like engagement of the three methyl groups. As the isopropyl group rotates relative to the methylthio group, the methyl groups avoid clashing by rotating in a concerted fashion, much like the teeth of interlocking gears.

This correlated motion is a dynamic process that minimizes steric hindrance within the molecule. The coupling is evidenced in the rotational spectrum of the trans isomer, where satellite lines accompanying the ground state transitions are observed. These satellites are not present in the spectrum of the related gauche conformer and are attributed to the excited state of the low-frequency C(isopropyl)–S torsional vibration, a key player in the gear motion. rsc.org

The internal rotation of the methyl group attached to the sulfur atom (S–CH₃) also provides insight into the molecule's internal dynamics. The potential barrier (V₃) to this rotation differs between the conformers, reflecting their distinct steric environments.

| Conformer | V₃ Potential Barrier (S–CH₃ rotation) |

|---|---|

| Gauche | 601.642 (65) cm⁻¹ |

| Trans | 559.00 (11) cm⁻¹ |

Role of Low-Frequency Vibrational Modes in Chirality

This compound is a chiral molecule, capable of existing as two non-superimposable mirror-image forms (enantiomers). The chirality arises from the arrangement of the groups around the sulfur atom and the isopropyl backbone. The interconversion between these enantiomeric forms is intimately linked to low-frequency vibrational modes within the molecule.

In the gauche conformer, the molecule exists in two equivalent, chiral forms. Spectroscopic studies have revealed that the molecule can switch between these two "handed" states through a quantum mechanical phenomenon known as tunneling. rsc.org This tunneling motion represents a pathway for racemization, where one enantiomer converts into the other. The rotational spectra for the gauche form exhibit splittings in certain high-K transitions, which is the characteristic signature of this tunneling effect. rsc.org This interconversion between the two equivalent gauche forms is a large-amplitude, low-frequency motion that directly involves the chiral center of the molecule.

For the trans isomer, the C(isopropyl)–S torsion is a key low-frequency mode. While the trans conformation itself is achiral, the vibrational motions associated with this torsion can transiently distort the molecule into chiral geometries. The flat nature of the potential energy surface for this torsion means that large-amplitude excursions from the equilibrium position are energetically accessible. rsc.org These low-frequency vibrations are therefore crucial in understanding the dynamic behavior and potential chiral pathways of the molecule.

The study of these low-frequency modes is essential for a complete understanding of molecular chirality, as they often govern the pathways and energy barriers for the interconversion of enantiomers. In this compound, these vibrations are not merely subtle movements but are significant dynamic processes that define the molecule's conformational flexibility and its chiral identity. rsc.org

Computational Chemistry and Theoretical Studies on Isopropyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of isopropyl methyl sulfide (B99878). These methods solve approximations of the Schrödinger equation to determine molecular properties.

Ab initio (from first principles) calculations are a cornerstone of computational chemistry, providing highly accurate results without reliance on empirical parameters. These methods have been employed to explore the potential energy surface (PES) of isopropyl methyl sulfide, identifying its stable conformers and the energy barriers separating them.

Studies have identified two key rotational isomers: a gauche form and a trans form, based on the dihedral angle around the C-S bond. Detailed microwave spectroscopy investigations have been supported by ab initio calculations to understand the potential functions governing the molecule's internal motions. One such study revealed that the potential function for the C(isopropyl)-S torsion is notably flat around the trans position, with calculations suggesting the possibility of a double-minimum potential well. rsc.orgperiodicodimineralogia.it This flatness is attributed to a "gear coupling" effect between the two methyl groups of the isopropyl moiety and the methyl group attached to the sulfur atom. rsc.orgperiodicodimineralogia.it

| Conformer | Potential Barrier (V₃) for S-CH₃ Rotation (cm⁻¹) | Reference |

|---|---|---|

| Gauche | 601.642 | periodicodimineralogia.it |

| Trans | 559.00 | rsc.orgperiodicodimineralogia.it |

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying reaction mechanisms. While specific studies on the degradation of this compound are not extensively detailed in the literature, DFT has been successfully applied to understand the degradation of similar dialkyl sulfides, particularly through oxidation pathways. whiterose.ac.uk

The sulfur atom in this compound is susceptible to oxidation, a primary degradation route. DFT calculations on the reactions of simple sulfides with hydroperoxides (a key species in autoxidation) show that sulfides can react via a non-radical pathway to form oxidized sulfur species and alcohols. whiterose.ac.uk Applying this to this compound, the likely initial degradation step is the oxidation of the sulfide to a sulfoxide (B87167) (isopropyl methyl sulfoxide) and subsequently to a sulfone (isopropyl methyl sulfone).

DFT studies allow for the calculation of the reaction energy profiles, including the energies of reactants, products, and, crucially, the transition states. For the oxidation of a generic sulfide (R-S-R') by a hydroperoxide (R-OOH), the mechanism involves the nucleophilic sulfur atom attacking the weak O-O bond. DFT calculations can determine the activation energy for this process, providing insights into the reaction rate and its feasibility under various conditions. whiterose.ac.uk These computational models are invaluable for extending the applicability of kinetic models for fuel autoxidation, where alkyl sulfides are important trace species. whiterose.ac.uk

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. nih.govwikipedia.org It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. wikipedia.orgwisc.edu

When applied to a transition state, NBO analysis provides critical insights into the bond-breaking and bond-forming processes. For a hypothetical reaction, such as the oxidation of this compound by a hydroperoxide, NBO analysis of the transition state would reveal the nature of the charge transfer and orbital interactions. Specifically, it would quantify the delocalization of electrons from the lone pairs of the sulfur atom (the donor) into the antibonding orbital (σ*) of the peroxide O-O bond (the acceptor). periodicodimineralogia.it This donor-acceptor interaction is what weakens the O-O bond and facilitates its cleavage.

The analysis provides a quantitative measure of this interaction energy through second-order perturbation theory. periodicodimineralogia.it Furthermore, NBO analysis reveals changes in the hybridization of the atomic orbitals involved. For instance, as the new S-O bond begins to form in the transition state, the hybridization of the sulfur and oxygen orbitals would change from their state in the reactants, and NBO analysis can track this evolution. This detailed electronic picture is essential for a complete understanding of the reaction mechanism at a molecular level.

Molecular Dynamics and Conformation Modeling

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of how molecules behave over time at finite temperatures. MD, combined with conformational modeling, explores the accessible shapes and motions of this compound.

Molecular dynamics simulations model the movement of atoms in a molecule by solving Newton's equations of motion. These simulations explicitly show the dynamic nature of the molecule, including the constant rotation around single bonds. For this compound, key motions include the rotation of the two methyl groups on the isopropyl fragment, the rotation of the methyl group attached to the sulfur, and the torsion around the C(isopropyl)-S bond that interconverts the gauche and trans conformers. rsc.orgresearchgate.net

Simulations can calculate the frequencies of these torsional motions. The results from such simulations can be directly compared to experimental data, such as the potential barriers for internal rotation determined from microwave spectroscopy. For this compound, the experimentally determined barrier for the S-CH₃ rotation is approximately 560-600 cm⁻¹, depending on the conformer. periodicodimineralogia.it Computational simulations aim to reproduce these values, thereby validating the force field or quantum method used in the simulation. These studies also reveal the coupling between different internal motions, such as the correlated "geared" motion of the methyl groups suggested by ab initio calculations. rsc.orgperiodicodimineralogia.it

A primary application of computational chemistry is the prediction of spectroscopic parameters, which is vital for interpreting experimental spectra and identifying molecules. researchgate.net For this compound, computational methods can predict rotational constants, vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts.

High-resolution microwave spectroscopy experiments have precisely determined the rotational constants for the gauche and trans conformers of this compound. rsc.orgperiodicodimineralogia.it Quantum chemical calculations are essential in such studies to predict these constants beforehand, which helps guide the search for spectral lines and aids in the assignment of the observed transitions to specific conformers. uzh.chnih.gov The excellent agreement typically found between high-level ab initio calculations and experimental rotational constants validates the computed molecular geometries.

| Conformer | A (MHz) | B (MHz) | C (MHz) | Reference |

|---|---|---|---|---|

| Gauche | 5630.9451 | 2415.7003 | 1882.3551 | rsc.org |

| Trans | 7624.5826 | 1869.8001 | 1617.9102 | rsc.org |

Beyond rotational spectroscopy, computations can predict the entire vibrational spectrum. arxiv.orgarxiv.org By calculating the harmonic frequencies, which correspond to the vibrational modes of the molecule, one can generate theoretical infrared and Raman spectra. These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific absorption bands to particular molecular motions, such as C-H stretches, C-S stretches, and methyl group rocking modes.

Structure-Activity Relationship (SAR) Studies

Computational chemistry provides powerful tools for investigating the relationship between the molecular structure of a compound and its chemical behavior. In the case of this compound, structure-activity relationship (SAR) studies focus on how its specific arrangement of atoms influences its reactivity and physical properties. By employing theoretical models and computational indices, researchers can gain insights into the molecule's characteristics without the need for extensive laboratory experimentation.

Influence of Molecular Structure on Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the properties of the sulfur atom and the influence of its neighboring alkyl groups: the isopropyl group and the methyl group. These groups exert both electronic and steric effects that modulate the nucleophilicity of the sulfur atom.

Electronic Effects:

Alkyl groups, such as methyl and isopropyl, are known to be electron-donating. This inductive effect increases the electron density on the sulfur atom, enhancing its nucleophilicity. Consequently, the sulfur in this compound is more prone to attacking electrophilic centers compared to sulfur in hydrogen sulfide. The combined electron-donating influence of both the methyl and isopropyl groups makes the sulfur atom a relatively strong nucleophile.

Steric Effects:

The isopropyl group is bulkier than the methyl group, which introduces steric hindrance around the sulfur atom. This steric bulk can impede the approach of reactants to the sulfur, potentially slowing down the rate of reaction compared to less hindered sulfides like dimethyl sulfide. The extent of this steric hindrance can influence the feasibility and rate of reactions, such as SN2 substitutions where the sulfide acts as a nucleophile.

Frontier Molecular Orbitals:

A deeper understanding of chemical reactivity can be gained by analyzing the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a nucleophile like this compound, the energy and spatial distribution of the HOMO are of particular importance. The HOMO is where the most loosely held electrons reside, and its characteristics determine the molecule's ability to donate electrons in a reaction. Computational studies can map the electron density of the HOMO, which for this compound is expected to be concentrated around the sulfur atom, confirming it as the primary site for nucleophilic attack. The energy of the HOMO is also a key indicator of nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity.

Prediction of Molecular Properties using Computational Indices (e.g., TAU indices for boiling points of sulfides)

Computational indices are numerical descriptors that are derived from the molecular structure of a compound and can be used to predict its physical and chemical properties through Quantitative Structure-Property Relationship (QSPR) models. One such set of descriptors are the Topochemically Arrived Unique (TAU) indices, which have been successfully applied to correlate the boiling points of various organic compounds, including sulfides. researchgate.net

The TAU scheme is designed to capture specific structural features of a molecule, such as its size, shape, branching, and the presence of functional groups. researchgate.net By developing a mathematical relationship between these indices and an experimentally determined property like the boiling point, it becomes possible to predict that property for other, unmeasured compounds.

For a series of sulfides, a QSPR model can be developed by correlating their experimental boiling points with various TAU indices. researchgate.net This allows for the investigation of how different structural aspects contribute to the boiling point. For instance, the model can quantify the effect of molecular size (number of atoms), branching (as seen in the isopropyl group), and the nature of the sulfur-containing functional group.

Below is an interactive data table illustrating the relationship between the structure of some simple sulfides and their experimental boiling points. While the specific TAU indices are not calculated here, the data demonstrates the structural variations that such indices would quantify.

Table 1: Boiling Points of Selected Sulfides

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) |

| Dimethyl sulfide | C₂H₆S | CH₃-S-CH₃ | 37.3 |

| Diethyl sulfide | C₄H₁₀S | CH₃CH₂-S-CH₂CH₃ | 92 |

| This compound | C₄H₁₀S | (CH₃)₂CH-S-CH₃ | 82.0 - 83.0 bhu.ac.in |

| Methyl propyl sulfide | C₄H₁₀S | CH₃-S-CH₂CH₂CH₃ | 95.5 |

| Diisopropyl sulfide | C₆H₁₄S | (CH₃)₂CH-S-CH(CH₃)₂ | 120 |

As the data suggests, the boiling point is influenced by both the molecular weight and the shape of the molecule. For example, while diethyl sulfide and this compound are isomers, their different branching patterns lead to distinct boiling points. QSPR models using indices like TAU can capture these subtle structural differences to provide accurate predictions of physical properties.

Environmental Fate and Degradation Pathways of Isopropyl Methyl Sulfide

Degradation Mechanisms of Sulfides in Environmental Contexts

Organic sulfides, such as isopropyl methyl sulfide (B99878), are susceptible to several degradation pathways in the environment. The sulfur atom, with its available lone pair of electrons, is a key site for chemical reactions, particularly oxidation. Additionally, the carbon-sulfur bonds can be cleaved under certain conditions through hydrolysis or thermal stress.

Oxidation represents a primary degradation pathway for isopropyl methyl sulfide in the environment. The sulfur atom in a sulfide is in a reduced state and can be readily oxidized by various environmental oxidants. This process typically involves the stepwise conversion of the sulfide first to a sulfoxide (B87167) and then to a sulfone.

The oxidation of this compound proceeds sequentially. The initial oxidation product is isopropyl methyl sulfoxide. With further oxidation, the sulfoxide is converted to isopropyl methyl sulfone. These reactions involve the transfer of oxygen atoms to the sulfur atom. colab.wsnikkeikin.com The formation of sulfones is a common outcome of the oxidation of sulfides with strong oxidizing agents. researchgate.netacs.org

Reaction Scheme: (CH₃)₂CH-S-CH₃ (this compound) + [O] → (CH₃)₂CH-SO-CH₃ (Isopropyl methyl sulfoxide) (CH₃)₂CH-SO-CH₃ (Isopropyl methyl sulfoxide) + [O] → (CH₃)₂CH-SO₂-CH₃ (Isopropyl methyl sulfone)

Several common environmental and industrial oxidants can facilitate the degradation of sulfides. The reactivity of these oxidants and the resulting reaction kinetics vary significantly.

Potassium Permanganate (KMnO₄): Permanganate is a strong oxidizing agent that can effectively oxidize sulfides. The reaction is typically first-order with respect to both the sulfide and the permanganate. researchgate.net Computational studies suggest that the oxidation of sulfides by permanganate may proceed through a 1,3-dipolar cycloaddition mechanism. uregina.ca

Sodium Hypochlorite (NaClO): Sodium hypochlorite is a potent oxidant for sulfides. organic-chemistry.orgorganic-chemistry.org The oxidation of sulfides by hypochlorite is generally a rapid process. The reaction can selectively produce sulfoxides under controlled pH conditions, typically in aqueous acetonitrile. organic-chemistry.org

Chlorine Dioxide (ClO₂): Chlorine dioxide is a selective oxidant that reacts with electron-rich organic compounds. researchgate.net The oxidation of sulfides by chlorine dioxide can be complex, often occurring in distinct kinetic stages. nih.govacs.org The reaction rates are influenced by pH and the molecular structure of the sulfide. mdpi.com

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is considered a "green" oxidant as its primary byproduct is water. The oxidation of sulfides by hydrogen peroxide can be catalyzed by various substances or proceed under metal-free conditions, often in the presence of an acid like acetic acid to form a peroxy acid in situ. nih.govresearchgate.netnih.gov The reaction is generally second-order. nih.gov

Below is a table summarizing the reaction kinetics for the oxidation of analogous alkyl sulfides with various oxidants. While specific data for this compound is limited, these values provide an estimate of its reactivity.

| Oxidant | Analogous Sulfide | Second-Order Rate Constant (k) | Conditions |

| KMnO₄ | Dimethyl trisulfide | 0.00213 L·(min·mg)⁻¹ | - |

| NaClO | General Sulfides | Rapid | Phase-transfer catalysis |

| ClO₂ | General Sulfides | Rapid initial stage | Alkaline conditions |

| H₂O₂ | Diethyl sulfide | Varies with catalyst | Water-alcohol solutions |

Note: The kinetic data presented are for analogous sulfides and may not be fully representative of this compound.

Free radical-mediated reactions can also contribute to the degradation of this compound. Radicals such as the hydroxyl radical (•OH), which are photochemically generated in the atmosphere and aquatic environments, can react with organic sulfides. These reactions can be initiated by light or heat and involve a series of propagation and termination steps. youtube.com The reaction of free radicals with sulfides can lead to the formation of various degradation products, including sulfoxides.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For simple aliphatic sulfides like this compound, hydrolysis under neutral environmental conditions is generally a very slow process. viu.ca The carbon-sulfur bond in thioethers is relatively stable to hydrolysis compared to, for example, ester linkages. However, under specific conditions, such as in the presence of certain catalysts or at elevated temperatures and pressures, hydrolysis may become more significant. The expected products of the complete hydrolysis of this compound would be isopropanol, methanethiol (B179389), and potentially dimethyl ether and hydrogen sulfide depending on the reaction pathways. The rate of hydrolysis can be influenced by pH, with both acid and base catalysis possible, though typically significant only at extreme pH values. viu.ca

The thermal stability of organic compounds is a measure of their resistance to decomposition at elevated temperatures. nih.gov For alkyl sulfides, thermal decomposition typically involves the cleavage of carbon-sulfur bonds. Studies on analogous compounds like 2-methyl-2-propanethiol show that thermal decomposition can produce a mixture of hydrocarbons and sulfur-containing compounds, with hydrogen sulfide being a major product. osti.gov The decomposition of dimethyl disulfide, another related compound, has been studied to understand its pyrolysis, which involves the formation of various radical species. wikipedia.org The specific temperature at which this compound undergoes significant thermal decomposition and the precise nature of the resulting products would depend on the conditions, such as the presence of oxygen and the temperature profile. General studies on the thermal decomposition of sulfides indicate that a variety of smaller hydrocarbon and sulfur-containing molecules are typically formed. acs.org

Biological and Microbial Degradation

The breakdown of this compound in the environment is significantly influenced by biological and microbial activities, particularly within the soil matrix. These processes are integral to the transformation of organic sulfur compounds and their role in biogeochemical cycles.

Volatile organic sulfur compounds are known to be produced during the decomposition of organic matter in soil, including plant materials researchgate.net. The incorporation of certain plants, especially those from the Brassicaceae family, into soil can lead to the emission of various sulfur-containing volatiles researchgate.net. While dimethyl sulfide (DMS) and dimethyl disulfide (DMDS) are commonly cited products, soil emissions of a compound tentatively identified as this compound (C₄H₁₀S) have also been reported nih.gov. The production of this compound in soils is hypothesized to be a result of microbial activity or secondary chemical reactions occurring on the soil surface nih.gov. The microbial mineralization of organic sulfur pools by soil microbes and enzymes following the addition of plant matter contributes to the release of these volatile compounds nih.gov. For instance, in one field experiment, the incorporation of Sinapis alba (white mustard) led to the quantifiable production of methyl sulfide and dimethyl disulfide researchgate.net.

Environmental Persistence and Transport

The environmental persistence and transport of this compound are governed by its physical and chemical properties. Its high volatility and flammability are key characteristics influencing its behavior nih.govtcichemicals.comtcichemicals.com.

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₄H₁₀S nih.gov | Basic chemical identity |

| Boiling Point | 82.0 to 85.0 °C tcichemicals.comthegoodscentscompany.com | Suggests high volatility under ambient conditions |

| Vapor Pressure | 87.415 mmHg @ 25 °C (est.) thegoodscentscompany.com | High vapor pressure indicates a strong tendency to partition into the atmosphere |

| Water Solubility | 3417 mg/L @ 25 °C (est.) thegoodscentscompany.com | Moderately soluble in water, allowing for some transport in aqueous systems |

| Flash Point | -14.5 to -15 °C tcichemicals.comthegoodscentscompany.com | Highly flammable, suggesting susceptibility to atmospheric oxidation |

Due to its high vapor pressure, this compound is expected to readily volatilize from soil and water surfaces into the atmosphere. Once in the atmosphere, its persistence is likely to be limited due to oxidation reactions. For other volatile organic compounds, such atmospheric degradation can be rapid. Its moderate water solubility allows for some dissolution and transport in surface water and groundwater, but volatilization remains a primary transport pathway thegoodscentscompany.comcpchem.com. In soil, its movement will be influenced by factors such as soil moisture, temperature, and organic matter content, but its volatile nature suggests it will not persist for long periods.

Intermediates and Degradation Products

The degradation of this compound, like other simple thioethers, is expected to proceed through oxidation of the sulfur atom. This process leads to the formation of corresponding sulfoxides and sulfones as primary intermediates and degradation products.

The oxidation of sulfides is a well-established chemical transformation that occurs both through abiotic and biological processes wikipedia.orggoogle.com. The initial oxidation product of a sulfide (R-S-R') is a sulfoxide (R-S(=O)-R'), which can then undergo further oxidation to form a sulfone (R-S(=O)₂-R') wikipedia.orgwikipedia.org.

Isopropyl Methyl Sulfoxide : The first step in the oxidative degradation of this compound would yield isopropyl methyl sulfoxide. This transformation can be catalyzed by various oxidants, including hydrogen peroxide, and is a common reaction in organic chemistry and biological systems wikipedia.orgorganic-chemistry.org.

Isopropyl Methyl Sulfone : Further oxidation of isopropyl methyl sulfoxide results in the formation of isopropyl methyl sulfone nih.govorganic-chemistry.org. Sulfones are generally more stable and polar than their precursor sulfides and sulfoxides nih.govresearchgate.net.

This two-step oxidation pathway represents the primary degradation route for simple sulfides in the environment, converting the volatile parent compound into more oxidized, less volatile, and more water-soluble products wikipedia.orggoogle.com.

| Degradation Pathway | Parent Compound | Intermediate Product | Final Oxidation Product |

| Oxidation | This compound | Isopropyl Methyl Sulfoxide | Isopropyl Methyl Sulfone |

Other Sulfur-Containing Degradation Products of this compound

The environmental degradation of this compound can lead to a variety of other sulfur-containing products through processes such as oxidation, biodegradation, and photolysis. While specific studies on this compound are limited, the degradation pathways of analogous organosulfur compounds, such as dimethyl sulfide (DMS), provide insight into the likely transformation products.

The oxidation of alkyl sulfides in the atmosphere is a primary degradation pathway. wikipedia.orgnih.gov For instance, DMS is oxidized in the marine atmosphere to produce sulfur dioxide (SO2), dimethyl sulfoxide (DMSO), dimethyl sulfone, and methanesulfonic acid. wikipedia.org By analogy, the oxidation of this compound is expected to yield corresponding sulfoxide and sulfone derivatives.

Microbial activity also plays a significant role in the degradation of alkyl sulfides. nih.gov Studies on the biodegradation of various alkyl sulfides by denitrifying marine bacteria have shown that these microorganisms can metabolize a range of sulfides, including dimethyl sulfide, diethyl sulfide, and dipropyl sulfide. nih.gov This suggests that microbial degradation of this compound in soil and sediment would likely lead to the formation of various sulfur-containing metabolites.

The table below summarizes the potential sulfur-containing degradation products of this compound based on the degradation pathways of similar organosulfur compounds.

| Degradation Pathway | Precursor Compound(s) | Potential Degradation Product(s) | Environmental Compartment |

| Atmospheric Oxidation | This compound, Oxygen, Hydroxyl radicals | Isopropyl methyl sulfoxide, Isopropyl methyl sulfone, Sulfur dioxide | Atmosphere |

| Biodegradation (Aerobic) | This compound, Oxygen, Microorganisms | Isopropyl methyl sulfoxide, Sulfate (B86663) | Soil, Water |

| Biodegradation (Anaerobic) | This compound, Nitrate/Nitrite (electron acceptors), Microorganisms | Isopropyl mercaptan, Other reduced sulfur compounds | Anoxic sediments, Water |

It is important to note that the specific degradation products and their distribution can be influenced by a variety of environmental factors, including temperature, pH, microbial populations, and the presence of other chemicals.

Relevance to Chemical Warfare Agent Degradation

The relevance of this compound to the degradation of chemical warfare agents (CWAs) is primarily indirect and stems from its structural similarities to certain CWAs and their simulants. There is no direct evidence from the provided search results to suggest that this compound is a primary degradation product of common chemical warfare agents such as sarin (GB), VX, or sulfur mustard. spectroscopyonline.comresearchgate.netepa.gov The degradation of these agents typically results in phosphonic acids for nerve agents and compounds like thiodiglycol for sulfur mustard. spectroscopyonline.comresearchgate.net

However, the study of the environmental fate and degradation of organosulfur compounds like this compound is relevant to chemical defense for several reasons:

Use as or in conjunction with CWA Simulants: Various sulfur-containing organic compounds are utilized as simulants for sulfur mustard due to their similar physical properties and lower toxicity. Understanding the environmental degradation of these simulants, which could include compounds structurally related to this compound, provides valuable insights into the persistence and potential environmental impact of the actual agents.

Analytical Signatures: The degradation products of organosulfur compounds can serve as analytical markers for the presence of the parent compound. In a scenario involving the release of a sulfur-containing CWA or its simulant, identifying specific sulfur-containing degradation products in environmental samples could aid in detection and attribution.

Environmental Fate Modeling: Data on the degradation pathways and rates of simple organosulfur compounds contribute to the development of more accurate models for predicting the environmental fate of more complex and toxic chemical agents.

The table below lists some common chemical warfare agents and their primary degradation products, highlighting the absence of this compound in these pathways based on the available information.

| Chemical Warfare Agent | Common Name | Primary Degradation Product(s) |

| Isopropyl methylphosphonofluoridate | Sarin (GB) | Isopropyl methylphosphonic acid (IMPA) spectroscopyonline.com |

| O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate | VX | Ethyl methylphosphonic acid (EMPA), Methylphosphonic acid (MPA) spectroscopyonline.com |

| Bis(2-chloroethyl) sulfide | Sulfur Mustard | Thiodiglycol, 1,4-Thioxane, 1,4-Dithiane researchgate.net |

Biological and Biochemical Aspects of Isopropyl Methyl Sulfide

Biological Metabolism and Biotransformation Pathways

The metabolism of isopropyl methyl sulfide (B99878), a simple dialkyl sulfide, is anticipated to follow the established pathways for xenobiotic sulfur compounds. While specific studies on isopropyl methyl sulfide are limited, the primary routes of biotransformation for similar alkyl sulfides involve oxidation of the sulfur atom, conjugation, and subsequent excretion. These pathways are crucial for the detoxification and elimination of such compounds from the body.

Sulfur Metabolism Pathways (Assimilatory and Dissimilatory)

In a broad biological context, sulfur metabolism is fundamental for all life and is categorized into assimilatory and dissimilatory pathways.

Assimilatory Sulfur Metabolism: This pathway involves the reduction of inorganic sulfate (B86663) to sulfide, which is then incorporated into organic molecules. frontiersin.org In plants and microorganisms, this is the primary route for synthesizing the essential sulfur-containing amino acids, cysteine and methionine. researchgate.net Animals, however, have a limited capacity for assimilatory sulfate reduction and must obtain essential sulfur amino acids from their diet. nih.gov It is unlikely that this compound directly participates in this pathway as a primary sulfur source for amino acid synthesis in mammals.

Dissimilatory Sulfur Metabolism: This process, primarily occurring in certain bacteria and archaea, uses sulfur compounds as electron acceptors in anaerobic respiration, producing hydrogen sulfide as a byproduct. oup.com This pathway is not directly relevant to the metabolism of this compound in higher organisms but is a key component of the global sulfur cycle.

The metabolism of this compound in mammals would primarily be a detoxification process, feeding into the general sulfur metabolism pathways at the point of sulfide or its oxidized products.

Sulfate Conjugation as a Phase II Biotransformation

Phase II biotransformation reactions increase the water solubility of xenobiotics, facilitating their excretion. Sulfate conjugation, or sulfation, is a major Phase II pathway for a variety of compounds. This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the xenobiotic, catalyzed by sulfotransferase enzymes (SULTs).

While direct evidence for the sulfation of this compound is not available, its oxidized metabolites, such as a hydroxylated sulfone, could potentially undergo sulfate conjugation. The addition of a sulfate group would significantly increase the polarity of the molecule, preparing it for urinary excretion. nih.govresearchgate.net

Detoxification and Bioactivation Mechanisms

The biotransformation of this compound is primarily a detoxification process. The initial oxidation of the sulfur atom is a key step in this process.

S-Oxidation: The sulfur atom in this compound is a nucleophilic center and is susceptible to oxidation. libretexts.orglibretexts.org This reaction is catalyzed by microsomal enzymes, leading to the formation of isopropyl methyl sulfoxide (B87167) and subsequently isopropyl methyl sulfone. libretexts.orgacsgcipr.org These oxidized metabolites are more polar than the parent compound, which is the first step towards their elimination. The primary enzyme families responsible for this S-oxidation are Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs). wikipedia.orgnih.govnih.govnih.gov

| Enzyme Family | Role in Sulfide Oxidation |

| Cytochrome P450 (CYP) | A superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including the S-oxidation of sulfides. nih.govacs.orgmdpi.com |

| Flavin-containing Monooxygenases (FMO) | A group of enzymes that specialize in the oxygenation of soft nucleophiles, such as the sulfur in alkyl sulfides, to form sulfoxides. wikipedia.orgnih.govnih.govpnas.orgmdpi.com |

It is important to note that while oxidation is generally a detoxification step, in some cases, metabolic activation can lead to the formation of reactive intermediates. However, for a simple alkyl sulfide like this compound, the predominant pathway is expected to be detoxification through oxidation.

Role in Biosynthesis of Sulfur-Containing Amino Acids

In mammals, the sulfur-containing amino acids, cysteine and methionine, are synthesized through a series of reactions known as the transsulfuration pathway. nih.gov The sulfur atom for the de novo synthesis of these amino acids is ultimately derived from dietary methionine. nih.gov

There is no direct evidence to suggest that this compound can serve as a sulfur donor for the biosynthesis of cysteine and methionine in mammals. The C-S bond in simple alkyl sulfides is generally stable, and enzymatic machinery for the direct incorporation of this sulfur into the amino acid backbone is not known to be a significant pathway in vertebrates. It is plausible that the sulfide moiety, if released during metabolism, could enter the general sulfide pool of the body, but this would likely be a minor contribution and part of a catabolic rather than an anabolic process.

Excretion Mechanisms

The primary route of excretion for the metabolites of this compound is expected to be through the urine. Following S-oxidation and potential Phase II conjugation, the resulting sulfoxides, sulfones, and their conjugates are sufficiently water-soluble to be efficiently filtered by the kidneys and eliminated from the body. consensus.appnih.gov Urinary analysis of similar sulfur-containing xenobiotics has identified their oxidized and conjugated metabolites as the major excretory products. nih.gov The end product of sulfur metabolism is often sulfate, which is also excreted in the urine. consensus.appnih.gov

Interaction with Biological Systems and Enzymes

The interaction of this compound with biological systems is primarily defined by its engagement with metabolic enzymes. As a xenobiotic, its clearance from the body is dependent on the activity of these enzymes.

The primary enzymes expected to interact with and metabolize this compound are the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) systems, which are abundant in the liver. wikipedia.orgnih.govnih.gov

Cytochrome P450 (CYP) Isoforms: Various CYP isoforms are capable of oxidizing sulfides. nih.govnih.govacs.org The specific isoform(s) involved in this compound metabolism would depend on the substrate specificity of the enzymes. Computational models suggest that the nature of the axial ligand to the heme iron in CYP enzymes influences their reactivity towards sulfoxidation. acs.org

Flavin-containing Monooxygenases (FMOs): FMOs are particularly efficient in oxidizing nucleophilic sulfur atoms. wikipedia.orgnih.govnih.govpnas.orgmdpi.com The catalytic cycle of FMOs involves the formation of a stable flavin-hydroperoxide intermediate that can then oxygenate the sulfide substrate. nih.gov

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial redox reaction in biochemistry, fundamental to protein folding, enzyme catalysis, and the regulation of protein function. The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and the release of a new thiol. nih.govacs.org The general mechanism can be represented as:

R'-S-S-R'' + RS⁻ ⇌ R'-S-SR + R''S⁻

This process is critical for the formation and rearrangement of disulfide bridges in proteins, which stabilize their tertiary and quaternary structures. annualreviews.org

This compound, with the chemical structure (CH₃)₂CHSCH₃, is classified as a thioether or sulfide. A key structural feature of thioethers is the absence of a free thiol (-SH) group. The thiol group, with its acidic proton, is the source of the reactive thiolate anion required to initiate the exchange reaction. nih.gov Consequently, this compound cannot directly participate as a nucleophile in thiol-disulfide exchange reactions in the same manner as thiol-containing molecules like cysteine or the tripeptide glutathione (B108866). Its sulfur atom is bonded to two carbon atoms, making it chemically stable and non-reactive under the physiological conditions where thiol-disulfide exchanges occur.

Role of Thioltransferase (Glutaredoxin)

Thioltransferases, also known as glutaredoxins (Grxs), are small oxidoreductase enzymes belonging to the thioredoxin superfamily. nih.gov These enzymes play a vital role in maintaining the redox balance within the cell by catalyzing thiol-disulfide exchange reactions. nih.gov Their primary function involves the reduction of glutathione-protein mixed disulfides (PSSG), a process known as deglutathionylation. Glutaredoxins utilize glutathione (GSH) as a hydrogen donor to reduce disulfide bonds in other proteins. nih.gov

The substrate specificity of glutaredoxins is directed towards proteins containing disulfide bonds or those that have been glutathionylated. nih.gov The catalytic mechanism involves cysteine residues in the active site of the glutaredoxin enzyme. Given this specificity for thiol and disulfide-containing substrates, this compound is not a known substrate for thioltransferase. As a stable thioether, it lacks the disulfide bond that glutaredoxin would reduce or the thiol group necessary for other related interactions catalyzed by this enzyme family.

Methyl Group Transfer by Sulfonium (B1226848) Ions (e.g., S-Adenosylmethionine)

Methyl group transfer is a ubiquitous biochemical reaction catalyzed by a class of enzymes called methyltransferases. The principal donor of the methyl group in the vast majority of these reactions is S-Adenosylmethionine (SAM). wikipedia.org SAM is a sulfonium ion, meaning it has a positively charged sulfur atom bonded to three carbon substituents. nih.gov

The mechanism of methyl transfer from SAM involves a bimolecular nucleophilic substitution (S_N2) reaction. wikipedia.org The positively charged sulfur atom in SAM acts as a strong electron-withdrawing group, making the attached methyl group highly electrophilic. A nucleophilic atom from a substrate molecule (such as an oxygen, nitrogen, or carbon atom) attacks this electrophilic methyl group. wikipedia.orgyoutube.com This leads to the transfer of the methyl group to the substrate and the conversion of SAM to S-Adenosylhomocysteine (SAH), which acts as the leaving group. wikipedia.org

While this compound is a thioether, it can be chemically converted to a sulfonium salt, such as by reaction with an alkyl halide. Such a synthetic sulfonium salt could theoretically act as a methylating agent. acs.orgdocumentsdelivered.com However, in a biological context, there is no known major metabolic pathway where this compound is converted into a sulfonium ion to serve as a methyl donor. The biosynthesis and regeneration of SAM are tightly regulated through the SAM cycle, establishing it as the universal methyl donor for most biological methylation events. wikipedia.orgyoutube.com

Olfactory Recognition Mechanisms

The sense of smell, or olfaction, is mediated by olfactory receptors located in the nasal epithelium. When a volatile molecule enters the nasal cavity, it binds to these receptors, initiating a signal transduction cascade that results in the perception of a specific odor by the brain.